molecular formula C12H11NO2 B12606210 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917884-95-8

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12606210
CAS No.: 917884-95-8
M. Wt: 201.22 g/mol
InChI Key: ONZNCHXLABWRKR-UHFFFAOYSA-N
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Description

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with propargyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The propargyl group in the compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where enzyme inhibition is a common strategy for therapeutic intervention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

917884-95-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H11NO2/c1-2-7-15-10-4-3-9-5-6-13-12(14)11(9)8-10/h1,3-4,8H,5-7H2,(H,13,14)

InChI Key

ONZNCHXLABWRKR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(CCNC2=O)C=C1

Origin of Product

United States

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